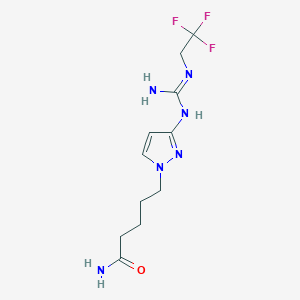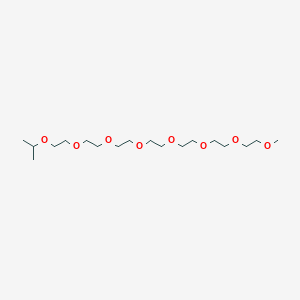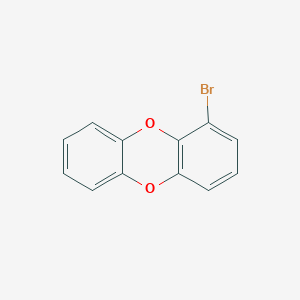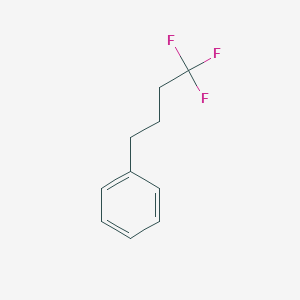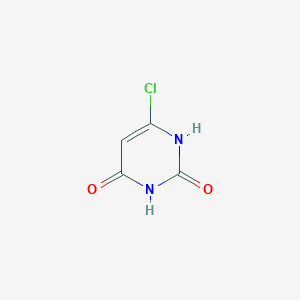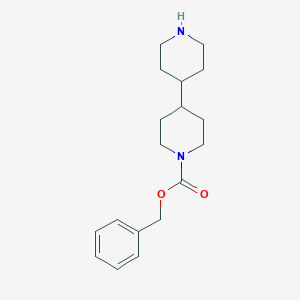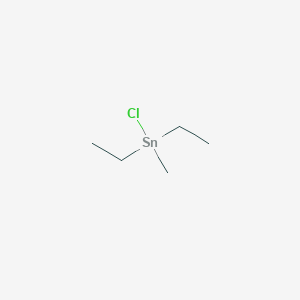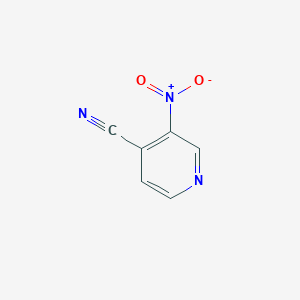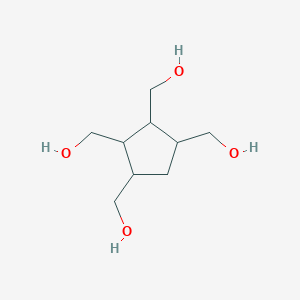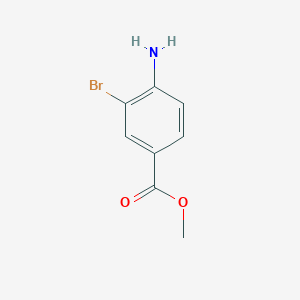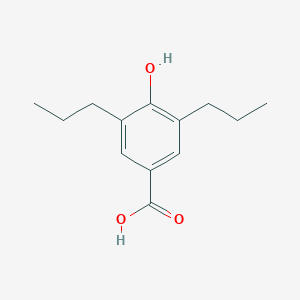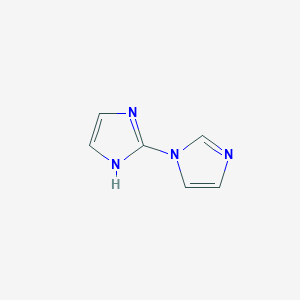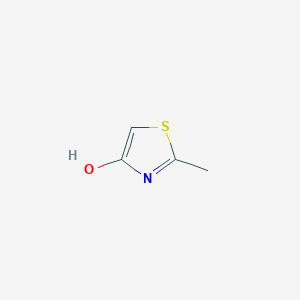
2-(Bromomethyl)-1,3-benzothiazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-1,3-benzothiazole and its derivatives involves several methods. A notable method includes the reaction of 2-methylbenzoic and bromine through free radical reactions, either under light or with AIBN (azobisisobutyronitrile) as the initiator, leading to the production of 2-(bromomethyl) benzoic acid, which can be a precursor or related compound in the synthesis of 2-(Bromomethyl)-1,3-benzothiazole derivatives (Wang Ping, 2011). Furthermore, palladium-catalyzed thiol cross-coupling has been utilized to synthesize substituted benzothiazoles from 2-bromoanilides, showing the versatility of bromomethyl groups in synthesizing benzothiazole compounds (T. Itoh & T. Mase, 2007).
Molecular Structure Analysis
Studies on the molecular structure of 2-(Bromomethyl)-1,3-benzothiazole derivatives provide insights into their chemical behavior and potential applications. The structure of these compounds is often characterized using techniques such as X-ray crystallography, which helps in understanding their conformation and electronic properties. For instance, the structure of 2-(Amino-substituted methylene)-2H,3H-1-benzothiophene-3-ones, a class of compounds related to benzothiazoles, was determined by X-ray crystallographic analysis, indicating the presence of donor–acceptor chromophores within the molecular structure (H. Nakazumi et al., 1990).
Chemical Reactions and Properties
Benzothiazole derivatives, including those with bromomethyl groups, participate in various chemical reactions that highlight their reactivity and potential for further chemical modifications. The bromination of benzothiadiazoles, for example, provides a general method for synthesizing brominated benzothiadiazoles in high yield, demonstrating the chemical reactivity of these compounds and their susceptibility to electrophilic substitution reactions (K. Pilgram et al., 1970).
Physical Properties Analysis
The physical properties of 2-(Bromomethyl)-1,3-benzothiazole and related compounds, such as solubility, melting point, and stability, are crucial for their handling and application in various chemical processes. Although specific studies directly addressing the physical properties of 2-(Bromomethyl)-1,3-benzothiazole were not identified in this search, general trends can be inferred from related benzothiazole compounds, indicating their stability under room conditions and their specific behaviors in different solvents.
Chemical Properties Analysis
The chemical properties of 2-(Bromomethyl)-1,3-benzothiazole derivatives, including reactivity towards nucleophiles and electrophiles, are central to their application in synthetic chemistry. For example, the reactivity of benzothiazole derivatives towards nucleophiles was investigated, showcasing their versatility in forming various heterocyclic compounds through nucleophilic substitution reactions (S. Amosova et al., 2021).
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Bromopyrene Derivatives
- Summary of Application: Bromopyrene derivatives are significant in synthetic chemistry, materials science, and environmental studies . The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .
- Methods of Application: Bromo-substituted precursors serve as vital intermediates in synthetic routes . The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .
- Results or Outcomes: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
Application 2: Bromomethylation of Thiols
- Summary of Application: Bromomethylation of thiols provides synthetically valuable bromomethyl sulfides . These compounds have superior electrophilicity and offer a broader synthetic range for the generation of organometallics by metal–halogen exchange .
- Methods of Application: A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr/ AcOH, has been developed . This method advantageously minimizes the generation of highly toxic byproducts .
- Results or Outcomes: The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability while bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .
Application 3: Synthesis of Vicinal Haloethers
- Summary of Application: This research developed a synthetic protocol for vicinal haloethers, including 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile . These compounds are verified to be novel and possess the potential to be building blocks in organic synthesis .
- Methods of Application: The synthesis involves the difunctionalization of olefins, a strategy for rapidly increasing molecular complexity from abundant and cheap feedstock . The structures of the synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy .
- Results or Outcomes: The final products indicate that methanol not only acts as solvent but also participates in and dominates the reaction result .
Application 4: Potential Drug Candidate
- Summary of Application: 2-(Bromomethyl)-2-butylhexanal has been studied for its potential applications in medicinal chemistry. It has been investigated for its potential as a drug candidate for the treatment of cancer and other diseases.
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source.
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source.
Application 5: Synthesis of 2-Bromomethyl-Alkenylcyclopentanes
- Summary of Application: This research developed a synthetic protocol for the synthesis of 2-bromomethyl-alkenylcyclopentanes . These compounds are verified to be novel and possess the potential to be building blocks in organic synthesis .
- Methods of Application: The synthesis involves a radical chain addition of allyl bromides to alkenylcyclopropanes, resulting in [3+2] annulation . Two kinetically fast radical reactions, cyclopropylcarbinyl radical-ring-opening and 5-exo-radical cyclization, preceded the β-fragmentation of a bromine radical to make the formal cycloaddition possible .
- Results or Outcomes: The final products were 2-bromomethyl-alkenylcyclopentanes in good yields (16 examples) .
Application 6: Synthesis of 2-(Bromomethyl)phenylboronic Acid
- Summary of Application: 2-(Bromomethyl)phenylboronic acid is a compound that has been synthesized for various scientific fields .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
This involves understanding the toxicological properties of the compound, its handling precautions, and disposal methods.
Direcciones Futuras
This involves predicting or proposing future research directions, such as potential applications or modifications of the compound.
Propiedades
IUPAC Name |
2-(bromomethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLCAOGKZQTOIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379929 | |
| Record name | 2-(bromomethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,3-benzothiazole | |
CAS RN |
106086-78-6 | |
| Record name | 2-(bromomethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B25712.png)
